molecular formula C6H9N3O B13259202 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one

3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13259202
M. Wt: 139.16 g/mol
InChI Key: BMPXAQFBGWZPTL-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidinone ring with an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while substitution reactions can produce a variety of functionalized pyrimidinones .

Scientific Research Applications

3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The aminoethyl side chain allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one is unique due to its combination of a pyrimidinone ring with an aminoethyl side chain, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

3-(2-aminoethyl)pyrimidin-4-one

InChI

InChI=1S/C6H9N3O/c7-2-4-9-5-8-3-1-6(9)10/h1,3,5H,2,4,7H2

InChI Key

BMPXAQFBGWZPTL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN(C1=O)CCN

Origin of Product

United States

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